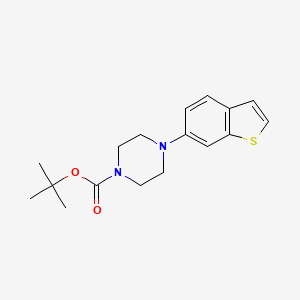
4-Boc-1-(6-benzothienyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Boc-1-(6-benzothienyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzothienyl group and protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-1-(6-benzothienyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.
Introduction of the Benzothienyl Group: The benzothienyl group is introduced via coupling reactions, such as Buchwald-Hartwig amination, where the piperazine ring is reacted with aryl halides.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes to enhance yield, purity, and cost-effectiveness. These methods often include solvent-free reactions and the use of environmentally friendly reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Boc-1-(6-benzothienyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzothienyl group.
Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides to form amine derivatives.
Common Reagents and Conditions:
Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts, bases such as potassium phosphate, and solvents like dimethyl sulfoxide.
Major Products:
Aryl Piperazine Derivatives: These are the primary products formed from coupling reactions involving this compound.
Applications De Recherche Scientifique
4-Boc-1-(6-benzothienyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including potential therapeutic agents targeting psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, particularly those containing piperazine moieties.
Pharmacological Studies: Researchers use it to study the structure-activity relationships of piperazine derivatives and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 4-Boc-1-(6-benzothienyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothienyl group may enhance the compound’s binding affinity to these targets, while the Boc protection ensures stability during synthetic processes .
Comparaison Avec Des Composés Similaires
1-Boc-piperazine: This compound is similar in structure but lacks the benzothienyl group.
4-Boc-1-(6-bromo-2-pyridyl)piperazine: This compound features a bromopyridyl group instead of a benzothienyl group and is used in similar applications.
Uniqueness: 4-Boc-1-(6-benzothienyl)piperazine is unique due to the presence of the benzothienyl group, which can impart distinct pharmacological properties and enhance its utility in the synthesis of bioactive molecules .
Propriétés
Formule moléculaire |
C17H22N2O2S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
tert-butyl 4-(1-benzothiophen-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-9-7-18(8-10-19)14-5-4-13-6-11-22-15(13)12-14/h4-6,11-12H,7-10H2,1-3H3 |
Clé InChI |
XUFIOCRUMYAVCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)
![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)
![N-(4-Formyl-[3,4'-bipyridin]-6-YL)acetamide](/img/structure/B15337640.png)

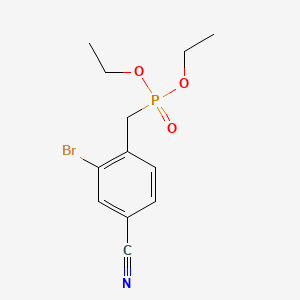
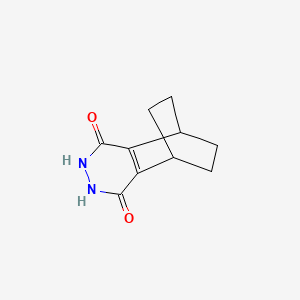
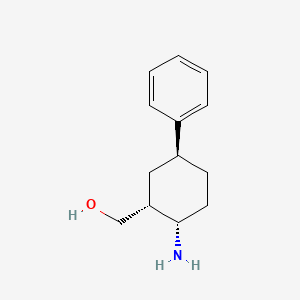
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
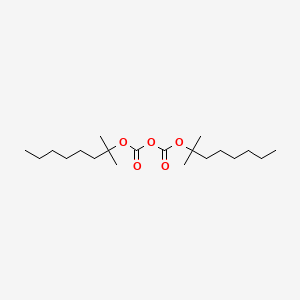
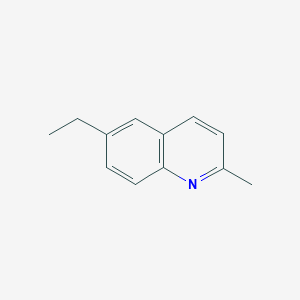
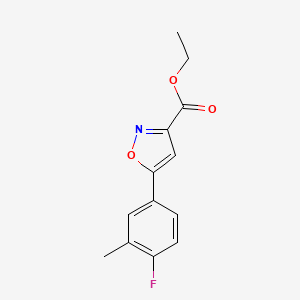
![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
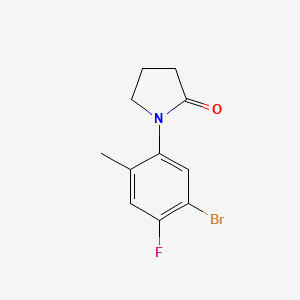
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
